N-(4-methylphenyl)morpholine-4-carbothioamide
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Overview
Description
N-(4-methylphenyl)morpholine-4-carbothioamide is an organic compound with the molecular formula C13H18N2OS It is a derivative of morpholine, a heterocyclic amine, and contains a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)morpholine-4-carbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-methylphenyl)morpholine-4-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic ring and morpholine moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmorpholine-4-carbothioamide
- N-(4-methylphenyl)morpholine-4-carboxamide
- N-(4-methylphenyl)morpholine-4-carbothioamide
Uniqueness
This compound is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group on the aromatic ring also influences its physicochemical properties and interactions with molecular targets.
Properties
IUPAC Name |
N-(4-methylphenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-2-4-11(5-3-10)13-12(16)14-6-8-15-9-7-14/h2-5H,6-9H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHNEUPIFDYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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